(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475443
Molecular Formula: C12H23NO3S
Molecular Weight: 261.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO3S |
|---|---|
| Molecular Weight | 261.38 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(13)9-17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | CQNPWDABDJALSI-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CSCCO |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CSCCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CSCCO |
Introduction
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the "(S)" notation. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyethyl sulfanyl group, and a tert-butyl ester moiety. The molecular formula of this compound is C12H23NO3S, and its molecular weight is approximately 261.38 g/mol .
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO3S |
| Molecular Weight | 261.38 g/mol |
| CAS Number | 1353998-03-4 |
| Synonyms | (S)-2-[[(2-hydroxyethyl)thio]methyl]-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester, (2S)- |
Synthesis and Characterization
The synthesis of (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the hydroxyethyl sulfanyl group. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.
Potential Applications
While specific applications of (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester are not widely documented, compounds with similar structures often find use in pharmaceutical research due to their potential biological activity. The presence of a chiral center and functional groups capable of interacting with biological targets suggests that this compound could be explored for medicinal purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume